Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate
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Overview
Description
Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro[5.5]undecane skeleton, which is a bicyclic structure with a spiro carbon at the junction. The presence of a benzylamino group and a carboxylate ester adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(benzylamino)spiro[55]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor to form the spiro[5Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and conformational analysis .
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications .
Mechanism of Action
The mechanism of action of methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzylamino group may play a crucial role in binding to these targets, while the spiro[5.5]undecane core provides structural stability. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the same spiro[5.5]undecane core but differ in their substituents.
Benzylamino compounds: Compounds with a benzylamino group but different core structures.
Carboxylate esters: Esters with various alkyl or aryl groups attached to the carboxylate moiety.
Uniqueness: Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate is unique due to its combination of a spiro[5.5]undecane core, benzylamino group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C20H29NO2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C20H29NO2/c1-23-19(22)17-7-11-20(12-8-17)13-9-18(10-14-20)21-15-16-5-3-2-4-6-16/h2-6,17-18,21H,7-15H2,1H3 |
InChI Key |
XHOUTWYVJSFLNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCC(CC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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